6-Hydroxy Melatonin-d4

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C13H16N2O3 |

|---|---|

分子量 |

252.30 g/mol |

IUPAC名 |

N-[1,1,2,2-tetradeuterio-2-(6-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide |

InChI |

InChI=1S/C13H16N2O3/c1-8(16)14-4-3-9-7-15-11-6-12(17)13(18-2)5-10(9)11/h5-7,15,17H,3-4H2,1-2H3,(H,14,16)/i3D2,4D2 |

InChIキー |

OMYMRCXOJJZYKE-KHORGVISSA-N |

異性体SMILES |

[2H]C([2H])(C1=CNC2=CC(=C(C=C21)OC)O)C([2H])([2H])NC(=O)C |

正規SMILES |

CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)O |

製品の起源 |

United States |

Foundational & Exploratory

The Cytochrome P450-Mediated Conversion of Melatonin to 6-Hydroxymelatonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal metabolic pathway of melatonin (B1676174), its conversion to 6-hydroxymelatonin (B16111). The document details the enzymatic processes, presents key quantitative data, outlines experimental protocols for studying this pathway, and includes a visual representation of the metabolic conversion.

Core Metabolic Pathway

The primary route of melatonin metabolism in humans and other mammals is the hydroxylation at the C6 position of the indole (B1671886) ring, resulting in the formation of 6-hydroxymelatonin.[1][2] This reaction is predominantly catalyzed by a superfamily of heme-containing monooxygenases known as cytochrome P450 (CYP) enzymes.[1][3]

The conversion is an NADPH-dependent process that occurs mainly in the liver, where CYP enzymes are highly expressed.[1][4] Following its formation, 6-hydroxymelatonin is rapidly conjugated, primarily with sulfate (B86663) to form 6-sulfatoxymelatonin, which is then excreted in the urine.[1][2][4] This sulfation step significantly increases the water solubility of the molecule, facilitating its renal clearance.

Key Enzymes Involved

Several CYP isoforms have been identified to participate in the 6-hydroxylation of melatonin:

-

CYP1A2: This is the principal enzyme responsible for melatonin 6-hydroxylation in the human liver.[2][4][5] Its high affinity and catalytic efficiency make it the major contributor to the systemic clearance of melatonin.

-

CYP1A1: While also capable of efficiently metabolizing melatonin to 6-hydroxymelatonin, CYP1A1 is primarily expressed in extrahepatic tissues.[2][5]

-

CYP1B1: This extrahepatic enzyme also contributes to the 6-hydroxylation of melatonin.[2][5]

-

CYP2C19: This isoform plays a minor role in the 6-hydroxylation of melatonin but is more involved in the O-demethylation of melatonin to N-acetylserotonin.[2][4][5]

The relative contributions of these enzymes can vary depending on tissue-specific expression levels and the presence of inducing or inhibiting substances.

Quantitative Data

The following table summarizes the kinetic parameters for the 6-hydroxylation of melatonin by the major human CYP isoforms. This data is crucial for understanding the efficiency and capacity of each enzyme in metabolizing melatonin.

| Enzyme | Michaelis-Menten Constant (Km) (μM) | Maximum Velocity (Vmax) (pmol/min/pmol P450) |

| CYP1A1 | 19.2 ± 2.01 | 6.46 ± 0.22 |

| CYP1A2 | 25.9 ± 2.47 | 10.6 ± 0.32 |

| CYP1B1 | 30.9 ± 3.76 | 5.31 ± 0.21 |

Table 1: Enzyme kinetic parameters for the 6-hydroxylation of melatonin by recombinant human CYP enzymes.[2]

Experimental Protocols

This section provides detailed methodologies for the in vitro and in vivo investigation of melatonin 6-hydroxylation.

In Vitro Melatonin 6-Hydroxylation Assay using Recombinant Human CYP Enzymes

This protocol is designed to determine the kinetic parameters of melatonin 6-hydroxylation by specific CYP isoforms.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP1A1, CYP1A2, CYP1B1)

-

NADPH-P450 reductase

-

Cytochrome b5

-

Melatonin

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Acetonitrile (B52724) (ice-cold)

-

High-performance liquid chromatography (HPLC) system with UV or fluorescence detection, or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, the NADPH regenerating system, and the desired concentration of the recombinant CYP enzyme, NADPH-P450 reductase, and cytochrome b5.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Reaction Initiation: Initiate the reaction by adding melatonin (dissolved in a suitable solvent like ethanol (B145695) or DMSO, ensuring the final solvent concentration does not inhibit enzyme activity).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.

-

Quantification: Quantify the formation of 6-hydroxymelatonin using a validated HPLC or LC-MS/MS method with a standard curve of authentic 6-hydroxymelatonin.

Analysis of Melatonin and 6-Hydroxymelatonin by HPLC

This method allows for the separation and quantification of melatonin and its primary metabolite.

Instrumentation:

-

HPLC system with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

UV detector set at 280 nm or a fluorescence detector with excitation at 285 nm and emission at 345 nm.

Mobile Phase:

-

A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used. A typical gradient might start at 20% acetonitrile and increase to 80% over 20 minutes.

Procedure:

-

Injection: Inject the prepared sample supernatant onto the HPLC column.

-

Elution: Elute the compounds using the defined mobile phase gradient.

-

Detection: Detect melatonin and 6-hydroxymelatonin as they elute from the column.

-

Quantification: Determine the concentration of each compound by comparing the peak area to a standard curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the metabolic pathway and a typical experimental workflow for studying this conversion.

Caption: Metabolic pathway of melatonin to 6-hydroxymelatonin and its subsequent excretion.

Caption: General experimental workflows for studying melatonin metabolism in vitro and in vivo.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Metabolism of melatonin by human cytochromes p450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Melatonin - Wikipedia [en.wikipedia.org]

- 5. Melatonin Activation by Cytochrome P450 Isozymes: How Does CYP1A2 Compare to CYP1A1? [mdpi.com]

Synthesis and Characterization of 6-Hydroxy Melatonin-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

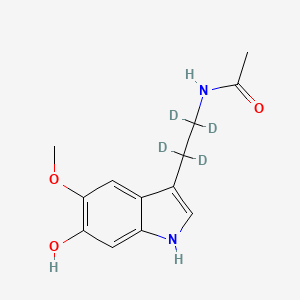

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Hydroxy Melatonin-d4 (N-[2-(6-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide-d4), a crucial internal standard for the accurate quantification of 6-hydroxymelatonin (B16111) in biological samples. 6-Hydroxymelatonin is the primary metabolite of melatonin (B1676174), and its measurement is vital for pharmacokinetic studies and understanding circadian rhythms.[1][2][3][4][5] The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample preparation and instrument response in mass spectrometry-based assays.[3][6]

Chemical and Physical Properties

This compound is the deuterated analog of 6-Hydroxymelatonin, with four deuterium (B1214612) atoms incorporated into the ethylamine (B1201723) side chain. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₂D₄N₂O₃ | [7] |

| Molecular Weight | 252.3 g/mol | [7][8] |

| CAS Number | 69533-61-5 | [7] |

| Unlabeled CAS Number | 2208-41-5 | [7] |

| IUPAC Name | N-[2-(6-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide-d4 | [3] |

| Synonyms | 6-Hydroxy-N-acetyl-5-methoxytryptamine-d4 | [3] |

| Appearance | White to off-white solid | [6] |

| Purity | >95% (HPLC) | [7] |

| Storage | Store at +4°C | [7] |

Synthesis of this compound

The synthesis of N-acetyl-6-hydroxy-5-methoxy-α,α,β,β-d4-tryptamine was first described by Shaw et al. in 1977.[9] This multi-step synthesis provides a pathway to the specifically deuterated internal standard.

Synthetic Pathway

The overall synthetic scheme is depicted below.

References

- 1. 6-Hydroxymelatonin - Wikipedia [en.wikipedia.org]

- 2. Development and Validation of an LC-MS/MS-Based Method for Quantifying Urinary Endogenous 6-Hydroxymelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous determination of melatonin and 6-hydroxymelatonin in human overnight urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound (Major) | LGC Standards [lgcstandards.com]

- 8. Human Metabolome Database: Showing metabocard for 6-Hydroxymelatonin (HMDB0004081) [hmdb.ca]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

physicochemical properties of deuterated melatonin standards

An In-depth Technical Guide on the Physicochemical Properties of Deuterated Melatonin (B1676174) Standards

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a ubiquitous neurohormone produced primarily by the pineal gland, playing a crucial role in regulating circadian rhythms, sleep-wake cycles, and acting as a potent antioxidant.[1][2] In analytical chemistry and drug development, isotopically labeled internal standards are indispensable for achieving accurate and precise quantification of analytes in complex biological matrices. Deuterated melatonin standards, such as Melatonin-d3 and Melatonin-d4, are the gold standard for quantitative assays using mass spectrometry. Their physicochemical properties are nearly identical to the endogenous compound, ensuring similar behavior during sample extraction and chromatographic separation, while their mass difference allows for distinct detection.[3]

This guide provides a comprehensive overview of the core physicochemical properties of common deuterated melatonin standards, detailed experimental protocols for their characterization and use, and a visualization of the key biological pathways and analytical workflows.

Physicochemical Properties

The incorporation of deuterium (B1214612) atoms into the melatonin molecule results in a predictable increase in molecular weight with minimal impact on other chemical properties. This makes deuterated analogs ideal internal standards for mass spectrometry-based quantification.[4]

Quantitative Data Summary

The key physicochemical properties of melatonin and its common deuterated standards are summarized below for easy comparison.

| Property | Melatonin | Melatonin-d3 | Melatonin-d4 |

| Synonyms | N-Acetyl-5-methoxytryptamine | N-Acetyl-5-methoxytryptamine-d3 | N-Acetyl-5-methoxytryptamine-d4 |

| CAS Number | 73-31-4 | 90735-69-6 | 66521-38-8 |

| Molecular Formula | C₁₃H₁₆N₂O₂ | C₁₃H₁₃D₃N₂O₂ | C₁₃H₁₂D₄N₂O₂ |

| Molecular Weight | 232.28 g/mol [5] | 235.30 g/mol [6] | 236.30 g/mol [7] |

| UV λmax | 224, 279 nm[8] | Not explicitly found, but expected to be similar to Melatonin | 225, 280 nm[9][10] |

| Solubility (DMSO) | ~30 mg/mL[8] | 100 mg/mL[11] | 30 mg/mL[9][10] |

| Solubility (DMF) | ~30 mg/mL[8] | Not specified | 30 mg/mL[9][10] |

| Solubility (Ethanol) | ~20 mg/mL[8] | Not specified | 20 mg/mL[9][10] |

| Solubility (Acetonitrile) | ~41 mg/mL[12] | Soluble[13] | Not specified |

| Solubility (1:1 DMSO:PBS pH 7.2) | ~0.5 mg/mL[8] | Not specified | 0.5 mg/mL[9][10] |

Experimental Protocols

Detailed methodologies are critical for the synthesis, purification, and analytical application of deuterated standards.

Synthesis of Melatonin-d3

The stable isotopic internal standard Melatonin-d3 is commonly synthesized via the acetylation of 5-methoxytryptamine (B125070) using a deuterated reagent.[3][14]

Methodology:

-

Reactant Preparation: 5-methoxytryptamine is dissolved in a dry, aprotic solvent such as dichloromethane, in the presence of a non-nucleophilic base like dry triethylamine (B128534).

-

Acetylation: Deuterated acetyl chloride (CD₃COCl) is added dropwise to the solution under an inert atmosphere (e.g., nitrogen or argon) and stirred at room temperature. The triethylamine acts as a scavenger for the HCl byproduct.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Final Purification: The crude product is purified using column chromatography on silica (B1680970) gel or by recrystallization to yield pure Melatonin-d3.[3][14]

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of melatonin in biological fluids, utilizing a deuterated internal standard (IS).[15][16]

Methodology:

-

Sample Preparation (Protein Precipitation): [17]

-

To a 200 µL aliquot of plasma on ice, add 50 µL of 0.5 M EDTA and 50 µL of the internal standard working solution (e.g., 5 ng/mL of Melatonin-d4).

-

Add 750 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex for 30 seconds.

-

Incubate on ice for 20 minutes, then centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the residue in a suitable volume of the mobile phase for injection.

-

-

Chromatographic Conditions: [18]

-

LC System: Agilent 1260 Infinity II Prime LC System or equivalent.

-

Column: Agilent InfinityLab Poroshell 120 EC-C18, 2.1x50mm, 1.9 µm.

-

Column Temperature: 35°C.

-

Mobile Phase A: 5 mM ammonium (B1175870) formate, 0.2 mM ammonium fluoride, 0.1% formic acid in water.

-

Mobile Phase B: 5 mM ammonium formate, 0.2 mM ammonium fluoride, 0.1% formic acid in methanol.

-

Flow Rate: 400 µL/min.

-

Injection Volume: 3 µL.

-

A suitable gradient is run to separate melatonin from matrix components.

-

-

Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM): [16]

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8045, Agilent Ultivo LC/TQ).

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

-

Optimize source parameters (e.g., gas temperatures, flow rates) and compound-specific parameters (e.g., fragmentor voltage, collision energy) to maximize signal intensity.

-

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used for the quantitative analysis of melatonin in pure powder or simple formulations.[19]

Methodology:

-

Standard Preparation: Prepare a stock solution of melatonin (e.g., 1 mg/mL) in a suitable UV-transparent solvent, such as ethanol.

-

Working Solutions: Prepare a series of calibration standards by diluting the stock solution to a concentration range of 50-80 µg/mL.[19]

-

Spectral Acquisition: Record the absorbance spectra of the standard solutions from 200 to 500 nm using a spectrophotometer.

-

Analysis: Melatonin exhibits two characteristic absorption maxima (λmax) at approximately 224 nm and 278 nm.[8][19] A calibration curve is constructed by plotting absorbance at 278 nm versus concentration. The concentration of an unknown sample can be determined from this curve.

Signaling Pathways and Experimental Workflows

Melatonin Receptor Signaling

Melatonin exerts most of its physiological effects by activating two primary high-affinity G-protein coupled receptors (GPCRs), MT1 and MT2.[2] These receptors are coupled to various intracellular signaling cascades.

Caption: Melatonin signaling via MT1 and MT2 receptors.

Upon binding, melatonin activates inhibitory G-proteins (Gαi), which suppress adenylyl cyclase activity, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[20][21] The receptors can also activate Gαq or Gβγ subunits, stimulating phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to calcium mobilization and activation of protein kinase C (PKC), subsequently influencing downstream pathways like the mitogen-activated protein kinase (MAPK/ERK) cascade.[22][23]

Analytical Workflow for Melatonin Quantification

The following diagram outlines the logical steps involved in a typical bioanalytical workflow for quantifying melatonin in plasma samples using LC-MS/MS with a deuterated internal standard.

Caption: LC-MS/MS workflow for melatonin quantification.

References

- 1. Melatonin | C13H16N2O2 | CID 896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Melatonin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Melatonin (CAS 73-31-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. scbt.com [scbt.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Melatonin-d4 | CAS 66521-38-8 | Cayman Chemical | Biomol.com [biomol.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. preprints.org [preprints.org]

- 13. cn.lumiprobe.com [cn.lumiprobe.com]

- 14. Synthesis of internal labeled standards of melatonin and its metabolite N1-acetyl-N2-formyl-5-methoxykynuramine for their quantification using an on-line liquid chromatography-electrospray tandem mass spectrometry system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. shimadzu.com [shimadzu.com]

- 17. agilent.com [agilent.com]

- 18. lcms.cz [lcms.cz]

- 19. fimmr.valahia.ro [fimmr.valahia.ro]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 23. The Melatonin Signaling Pathway in a Long-Term Memory In Vitro Study | MDPI [mdpi.com]

The Role of 6-Hydroxymelatonin in Circadian Rhythm Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melatonin (B1676174), the primary hormone of the pineal gland, is a well-established regulator of circadian rhythms. Its major metabolite, 6-hydroxymelatonin (B16111), has long been considered a biologically active molecule, though its precise role in the direct modulation of the circadian clock is an area of ongoing investigation. This technical guide provides an in-depth analysis of the current understanding of 6-hydroxymelatonin's function in circadian rhythm regulation. It synthesizes quantitative data on its receptor binding and functional activity, details experimental protocols for its study, and visualizes the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of chronobiology, neuropharmacology, and sleep medicine.

Introduction

The circadian system, an endogenous 24-hour biological clock, governs a myriad of physiological processes, from the sleep-wake cycle to metabolic homeostasis. The suprachiasmatic nucleus (SCN) of the hypothalamus acts as the master circadian pacemaker, and its rhythm is synchronized with the external environment primarily by light. Melatonin, synthesized and secreted by the pineal gland during the dark phase, serves as a key hormonal signal of darkness to the SCN and peripheral tissues, thereby playing a crucial role in the entrainment and stabilization of circadian rhythms.

Upon its release, melatonin is rapidly metabolized, primarily in the liver, to 6-hydroxymelatonin. This hydroxylation is catalyzed by cytochrome P450 enzymes, predominantly CYP1A2. 6-Hydroxymelatonin is then conjugated to form 6-sulfatoxymelatonin (B1220468) (aMT6s), which is excreted in the urine. The urinary excretion of aMT6s is a widely accepted and reliable marker of the circadian profile of melatonin production. While the role of aMT6s as a biomarker is well-established, the direct biological activities of its precursor, 6-hydroxymelatonin, on the circadian system warrant a more detailed examination. This guide delves into the molecular interactions and physiological effects of 6-hydroxymelatonin, providing a technical framework for its further investigation.

Molecular Interactions and Signaling Pathways

6-Hydroxymelatonin, like its parent compound melatonin, exerts its biological effects through interaction with specific G protein-coupled receptors (GPCRs), namely the MT1 (B8134400) and MT2 receptors. These receptors are highly expressed in the SCN, the master circadian pacemaker.

Receptor Binding and Functional Activity

Quantitative data on the binding affinity and functional potency of 6-hydroxymelatonin at human MT1 and MT2 receptors are crucial for understanding its potential to influence circadian rhythms. The available data, in comparison to melatonin, are summarized below.

| Compound | Receptor | Binding Affinity (pKi) | Functional Activity (pEC50) | Intrinsic Activity (vs. Melatonin) | Reference |

| Melatonin | MT1 | 9.89 | 9.53 | 1.0 | [1] |

| MT2 | 9.56 | 9.74 | 1.0 | [1] | |

| 6-Hydroxymelatonin | MT1 | 9.2 | Not Reported | Not Reported | |

| MT2 | 8.8 | Not Reported | 0.82 (Partial Agonist) | [1] |

Note: pKi and pEC50 values are the negative logarithm of the inhibition and half-maximal effective concentrations, respectively. Higher values indicate greater affinity/potency.

The data indicate that 6-hydroxymelatonin is a high-affinity ligand for both MT1 and MT2 receptors, although its affinity is slightly lower than that of melatonin. Notably, at the MT2 receptor, 6-hydroxymelatonin acts as a partial agonist, meaning it does not elicit the same maximal response as the full agonist, melatonin[1]. The functional potency (pEC50) of 6-hydroxymelatonin at both receptors has not been explicitly reported in the reviewed literature.

Signaling Pathways

The binding of 6-hydroxymelatonin to MT1 and MT2 receptors in the SCN initiates intracellular signaling cascades that ultimately modulate neuronal activity and the expression of clock genes.

-

MT1 Receptor Signaling: The MT1 receptor primarily couples to the inhibitory G protein, Gi. Activation of the MT1 receptor by an agonist like 6-hydroxymelatonin leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can influence the activity of protein kinase A (PKA) and the phosphorylation of downstream targets, including transcription factors that regulate clock gene expression.

-

MT2 Receptor Signaling: The MT2 receptor also couples to Gi, leading to the inhibition of adenylyl cyclase and a decrease in cAMP. Additionally, the MT2 receptor can modulate other signaling pathways, including the activation of protein kinase C (PKC). The phase-shifting effects of melatonin on the circadian clock are thought to be primarily mediated through the MT2 receptor.

The following diagram illustrates the primary signaling pathways activated by 6-hydroxymelatonin at MT1 and MT2 receptors.

Role in Circadian Rhythm Regulation

The activation of MT1 and MT2 receptors in the SCN by melatonin is known to influence the phase of the circadian clock. Given that 6-hydroxymelatonin is a potent agonist at these receptors, it is presumed to have similar effects.

Phase Shifting

Administration of melatonin can cause phase shifts (advances or delays) in the circadian rhythm, depending on the time of administration. It is hypothesized that 6-hydroxymelatonin would also induce phase shifts. However, specific in vivo studies administering 6-hydroxymelatonin and measuring phase shifts in circadian behaviors are currently lacking in the scientific literature. The ability of 6-hydroxymelatonin to cross the blood-brain barrier is also a critical factor in its potential to directly influence the SCN, and quantitative data on this are not yet available.

Regulation of Clock Gene Expression

The core of the molecular circadian clock is a transcriptional-translational feedback loop involving a set of "clock genes," including Period (Per1, Per2), Cryptochrome (Cry1, Cry2), Clock, and Bmal1. Melatonin, acting through its receptors, can modulate the expression of these genes in the SCN. For instance, melatonin can suppress the light-induced expression of Per1, a key component in phase resetting. While it is plausible that 6-hydroxymelatonin would have similar effects, direct experimental evidence quantifying the impact of 6-hydroxymelatonin on the expression levels of these specific clock genes in the SCN is needed.

The following diagram illustrates the logical relationship in the regulation of clock gene expression by light and melatonin/6-hydroxymelatonin.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 6-hydroxymelatonin and its role in circadian rhythm regulation.

Quantification of 6-Sulfatoxymelatonin (aMT6s) in Urine by LC-MS/MS

Urinary aMT6s is the primary biomarker for assessing the circadian profile of melatonin production.

Objective: To quantify the concentration of aMT6s in human urine samples.

Materials:

-

Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

-

C18 reverse-phase HPLC column

-

6-sulfatoxymelatonin standard

-

Deuterated 6-sulfatoxymelatonin (internal standard)

-

Formic acid

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges

-

Urine samples

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge samples at 4000 x g for 10 minutes to pellet any precipitates.

-

To 100 µL of supernatant, add 10 µL of the internal standard solution.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridges with methanol followed by ultrapure water.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the aMT6s and internal standard with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatographic Separation: Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both aMT6s and the deuterated internal standard.

-

-

Quantification:

-

Generate a standard curve by analyzing known concentrations of aMT6s standard.

-

Calculate the concentration of aMT6s in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

The following diagram outlines the experimental workflow for aMT6s quantification.

Forskolin-Induced cAMP Accumulation Assay in Cells Expressing MT1/MT2 Receptors

This assay is used to determine the functional activity of ligands at Gi-coupled receptors like MT1 and MT2.

Objective: To measure the ability of 6-hydroxymelatonin to inhibit forskolin-stimulated cAMP production in cells expressing either MT1 or MT2 receptors.

Materials:

-

HEK293 cells stably expressing human MT1 or MT2 receptors

-

Cell culture medium (e.g., DMEM)

-

6-Hydroxymelatonin

-

Melatonin (as a positive control)

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

384-well white plates

Procedure:

-

Cell Culture and Plating:

-

Culture the HEK293-MT1 or HEK293-MT2 cells under standard conditions.

-

Seed the cells into 384-well plates at an appropriate density and allow them to attach overnight.

-

-

Assay:

-

Remove the culture medium and replace it with assay buffer.

-

Add varying concentrations of 6-hydroxymelatonin or melatonin to the wells.

-

Incubate for a predetermined time (e.g., 30 minutes) at room temperature.

-

Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.

-

Incubate for another predetermined time (e.g., 30 minutes) at room temperature.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate dose-response curves by plotting the cAMP concentration against the logarithm of the ligand concentration.

-

Calculate the pEC50 (or pIC50) and the maximal inhibition for each compound.

-

In Vivo Phase-Shifting Assay in Rodents

This protocol is a general framework for assessing the phase-shifting effects of a compound on the circadian rhythm of locomotor activity.

Objective: To determine if administration of 6-hydroxymelatonin can induce phase shifts in the free-running locomotor activity rhythm of rodents.

Materials:

-

Rodents (e.g., mice or hamsters) housed in individual cages with running wheels.

-

Light-tight, ventilated chambers with controlled lighting.

-

Data acquisition system to monitor running wheel activity.

-

6-Hydroxymelatonin solution for injection.

-

Vehicle control solution.

Procedure:

-

Entrainment:

-

House the animals in a 12:12 hour light-dark cycle for at least two weeks to entrain their circadian rhythms.

-

-

Free-Running Period:

-

Transfer the animals to constant darkness (DD) to allow their endogenous circadian rhythm to "free-run."

-

Monitor locomotor activity for at least 10-14 days to establish a stable free-running period (tau).

-

-

Drug Administration:

-

On a designated day, inject the animals with either 6-hydroxymelatonin or vehicle at a specific circadian time (CT). CT0 is defined as the onset of the subjective day, and CT12 is the onset of the subjective night (locomotor activity).

-

To construct a phase-response curve (PRC), different groups of animals are injected at different circadian times.

-

-

Phase Shift Measurement:

-

Continue to monitor locomotor activity in DD for at least two weeks after the injection.

-

Determine the phase of the activity rhythm before and after the injection by fitting regression lines to the onsets of activity.

-

The phase shift is calculated as the difference between the pre- and post-injection phase. A phase advance means the rhythm starts earlier, and a phase delay means it starts later.

-

-

Data Analysis:

-

Plot the magnitude and direction of the phase shift as a function of the circadian time of injection to generate a PRC.

-

Conclusion and Future Directions

6-Hydroxymelatonin, the primary metabolite of melatonin, is a potent agonist at both MT1 and MT2 receptors. While its role as a precursor to the widely used circadian biomarker, 6-sulfatoxymelatonin, is well-established, its direct effects on the circadian system are less understood. The available data suggest that 6-hydroxymelatonin likely shares many of the chronobiotic properties of melatonin, including the potential to phase-shift circadian rhythms and modulate clock gene expression in the SCN.

However, several key knowledge gaps remain. Future research should focus on:

-

Quantitative Functional Potency: Determining the precise EC50/IC50 values for 6-hydroxymelatonin in functional assays such as cAMP inhibition is essential for a complete understanding of its potency relative to melatonin.

-

In Vivo Efficacy: Conducting in vivo studies that directly administer 6-hydroxymelatonin and measure its effects on circadian parameters, such as phase shifts in locomotor activity and clock gene expression in the SCN, will be critical to confirm its role as a direct regulator of the circadian clock.

-

Blood-Brain Barrier Permeability: Quantifying the ability of 6-hydroxymelatonin to cross the blood-brain barrier is crucial for assessing its potential to directly act on the SCN.

Addressing these research questions will provide a more complete picture of the physiological role of 6-hydroxymelatonin and could inform the development of novel therapeutic strategies for circadian rhythm disorders. This technical guide provides a foundational resource to aid in these future endeavors.

References

A Technical Guide to 6-Hydroxymelatonin as a Biomarker for Melatonin Metabolism

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Melatonin (B1676174) (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland in a distinct circadian pattern, with levels rising in the evening to promote sleep and remaining low during the day. Beyond its role as a chronobiotic regulator, melatonin exhibits pleiotropic effects, including antioxidant, anti-inflammatory, and neuroprotective properties. Given its short biological half-life (approximately 30-40 minutes), direct measurement of circulating melatonin can be challenging and may not accurately reflect its total production.[1][2]

The quantification of its primary metabolites provides a more stable and integrated measure of melatonin synthesis and secretion. The principal pathway of melatonin metabolism involves hydroxylation to 6-hydroxymelatonin (B16111), which is subsequently conjugated and excreted in the urine.[3] This technical guide provides an in-depth overview of the melatonin metabolism pathway, the utility of 6-hydroxymelatonin as a core biomarker, and detailed protocols for its quantification.

Melatonin Metabolism Pathway

The metabolic clearance of melatonin is a rapid and efficient process, occurring predominantly in the liver. The pathway involves two main phases.

Phase I: Hydroxylation In the initial and rate-limiting step, melatonin undergoes hydroxylation at the C6 position of the indole (B1671886) ring to form 6-hydroxymelatonin (6-OHM). This reaction is primarily catalyzed by the cytochrome P450 (CYP) enzyme system.

-

CYP1A2 is the principal enzyme responsible for melatonin 6-hydroxylation in the liver.[4][5][6]

-

CYP1A1 and CYP1B1 also contribute to this metabolic step, particularly in extrahepatic tissues.[7]

-

CYP2C19 plays a minor role in 6-hydroxylation but is more involved in a secondary pathway, O-demethylation, to form N-acetylserotonin.[6]

Phase II: Conjugation Following its formation, 6-hydroxymelatonin is rendered more water-soluble for renal excretion through conjugation with either a sulfate (B86663) or a glucuronic acid moiety.

-

Sulfation: The majority of 6-hydroxymelatonin is conjugated with sulfate by sulfotransferase enzymes (SULTs) to form 6-hydroxymelatonin sulfate, also known as 6-sulfatoxymelatonin (B1220468) (aMT6s).[8][9]

-

Glucuronidation: A smaller fraction is conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form 6-hydroxymelatonin glucuronide.[9][10]

The resulting conjugated metabolites, primarily aMT6s, are then excreted in the urine. The urinary concentration of aMT6s shows a strong correlation with the nocturnal surge of plasma melatonin, making it an excellent and reliable biomarker for total melatonin production over a period of time.[3][11]

6-Hydroxymelatonin as a Core Biomarker

Urinary 6-sulfatoxymelatonin (aMT6s) is widely accepted as the most reliable biomarker for assessing endogenous melatonin production for several reasons:

-

Integrated Measure: Unlike a single blood draw which captures a momentary level, the cumulative excretion of aMT6s in urine (e.g., in a first morning void) reflects the total melatonin secreted over the entire collection period, typically overnight.[2][12]

-

High Correlation: Numerous studies have demonstrated a significant positive correlation between the total 24-hour urinary excretion of aMT6s and the nocturnal peak and area under the curve (AUC) of plasma melatonin.[11]

-

Stability: aMT6s is a highly stable compound in frozen urine samples, allowing for long-term storage and batch analysis without significant degradation.[11][13]

-

Non-Invasive Sampling: Urine collection is non-invasive, making it ideal for large-scale clinical trials, longitudinal studies, and research involving pediatric or other sensitive populations.[2]

Quantitative Analysis of 6-Hydroxymelatonin

The two predominant analytical methods for the quantification of 6-hydroxymelatonin and its conjugates are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: Competitive ELISA for aMT6s

This protocol is based on commercially available competitive ELISA kits and is designed for the direct measurement of aMT6s in urine.[2][3][14]

1. Materials and Reagents:

-

aMT6s ELISA Kit (containing pre-coated microtiter plate, calibrators, controls, antiserum, enzyme conjugate, wash buffer concentrate, assay buffer, TMB substrate, and stop solution).

-

Precision pipettes and tips.

-

Microplate shaker (500-900 rpm).

-

Microplate reader with a 450 nm filter.

-

Distilled or deionized water.

-

Vortex mixer.

2. Sample Preparation:

-

Thaw frozen urine samples to room temperature and vortex thoroughly.

-

Centrifuge samples at ~2,000 x g for 10 minutes to pellet any precipitate.

-

Dilute urine samples 1:200 with the provided Assay Buffer (e.g., 5 µL of urine + 1 mL of Assay Buffer). Mix well.

3. Assay Procedure:

-

Prepare reagents according to the kit insert. Allow all reagents to reach room temperature.

-

Pipette 50 µL of each diluted calibrator, control, and prepared sample into the appropriate wells of the antibody-coated microtiter plate.

-

Pipette 50 µL of aMT6s Enzyme Conjugate into each well.

-

Pipette 50 µL of aMT6s Antiserum into each well.

-

Cover the plate with an adhesive sealer. Incubate for 2-3 hours at room temperature (18-25°C) on an orbital shaker (~500 rpm).[2][3]

-

Aspirate the contents of the wells. Wash the plate 4 times with 250-300 µL of diluted Wash Buffer per well.

-

After the final wash, invert the plate and tap it firmly on absorbent paper to remove residual buffer.

-

Pipette 100 µL of TMB Substrate Solution into each well.

-

Incubate for 30 minutes at room temperature on the orbital shaker, protected from direct light.[3]

-

Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Read the optical density (OD) at 450 nm within 30-60 minutes.

4. Data Analysis:

-

Construct a standard curve by plotting the OD of each calibrator against its known concentration.

-

The concentration of aMT6s in the samples is inversely proportional to the measured OD.

-

Determine the concentration of aMT6s in the samples from the standard curve and multiply by the dilution factor (200).

-

For normalization, results are often expressed relative to creatinine (B1669602) concentration (e.g., in ng/mg creatinine).

Experimental Protocol: LC-MS/MS for Total 6-Hydroxymelatonin

This method measures total 6-hydroxymelatonin after enzymatic conversion of its conjugated forms. It offers high specificity and sensitivity.[15][16][17][18]

1. Materials and Reagents:

-

LC-MS/MS system (e.g., triple quadrupole).

-

6-hydroxymelatonin analytical standard and a deuterated internal standard (IS), e.g., 6-hydroxymelatonin-d4.

-

Reaction buffer (e.g., 0.1 M Sodium Acetate, pH 4.0).[15]

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg).[17]

-

Methanol (B129727), acetonitrile (B52724) (LC-MS grade).

-

Formic acid.

-

Ammonium acetate.

2. Enzymatic Hydrolysis (Deconjugation):

-

To 200 µL of urine sample in a microcentrifuge tube, add the internal standard.

-

Add 200 µL of reaction buffer (pH 4.0).

-

Add a sufficient amount of β-glucuronidase/arylsulfatase enzyme (e.g., >5000 units).[15]

-

Vortex briefly and incubate at 37°C for 60 minutes to 18 hours. The optimal time may vary based on the enzyme lot and specific conjugates. A 60-minute incubation has been shown to be efficient.[15][19]

3. Solid Phase Extraction (SPE):

-

Condition the SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of distilled water.[17]

-

Load the entire hydrolyzed sample onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[17]

-

Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.

-

Reconstitute the residue in 100-200 µL of the initial mobile phase (e.g., 70:30 water:methanol with 0.1% formic acid).[17]

4. LC-MS/MS Analysis:

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, <3 µm particle size).[16]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Gradient: A typical gradient runs from ~10% B to 90% B over several minutes.[18]

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for 6-hydroxymelatonin (e.g., m/z 249 -> 173) and its internal standard.

-

5. Data Analysis:

-

Quantify the analyte by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

-

Calculate the concentration in the original urine sample, accounting for any dilution factors.

Data Presentation

Quantitative data is crucial for interpreting melatonin metabolism. The following tables summarize key parameters.

Table 1: Kinetic Parameters of Melatonin Metabolizing Enzymes This table presents Michaelis-Menten constants for the primary CYP450 enzymes involved in 6-hydroxylation.

| Enzyme | KM (µM) | vmax (pmol/min/pmol P450) | Source(s) |

| CYP1A1 | 19.2 | 6.46 | [7][20] |

| CYP1A2 | 25.9 | 10.6 | [7][20] |

| CYP1B1 | 30.9 | 5.31 | [7][20] |

Table 2: Typical Urinary Excretion of 6-Sulfatoxymelatonin (aMT6s) in Healthy Adults Values can vary significantly between individuals and with age.

| Time Period | Excretion Range | Notes | Source(s) |

| 24-hour Total | 6.7 - 58 µg | Total excretion declines significantly with age. A meta-analysis showed high excretion in the first 5 years of life, then a gradual decline until age 50-60.[15][21][22] | [15][21][22] |

| Nighttime | 327 - 6,074 ng/h | Represents the majority of daily excretion and shows the strongest correlation with age-related decline.[22] | [22] |

| Daytime | Relatively low and not strongly associated with age. | The night-to-day ratio is a key indicator of circadian rhythm robustness. | [22] |

Table 3: Selected Factors Influencing Melatonin Metabolism and aMT6s Levels This table highlights common modulators of CYP1A2, the primary melatonin-metabolizing enzyme.

| Factor | Type | Effect on aMT6s Levels | Mechanism | Source(s) |

| Pharmacological | ||||

| Fluvoxamine | Inhibitor | Decrease | Potent inhibitor of CYP1A2, leading to increased plasma melatonin and reduced metabolite formation.[5][6] | [5][6] |

| Furafylline | Inhibitor | Decrease | A mechanism-based inhibitor of CYP1A2.[4] | [4] |

| Caffeine (B1668208) | Substrate/Inhibitor | Can increase plasma melatonin | Competes for metabolism by CYP1A2.[5][23] | [5][23] |

| β-Naphthoflavone | Inducer | Increase | Potent inducer of CYP1A2 in animal models, leading to faster melatonin clearance.[4] | [4] |

| Physiological/Lifestyle | ||||

| Age | Modulator | Decrease | Melatonin production and aMT6s excretion naturally decline with age.[21][22][24] | [21][22][24] |

| Smoking | Inducer | Decrease | Polycyclic aromatic hydrocarbons in tobacco smoke induce CYP1A2, increasing melatonin metabolism.[24] | [24] |

| Body Mass Index (BMI) | Modulator | Inverse association (Higher BMI, lower aMT6s) | The mechanism is not fully elucidated but is a consistent finding.[24] | [24] |

| Light Exposure (at night) | Suppressor | Decrease | Light directly suppresses pineal melatonin synthesis, leading to lower metabolite excretion. | [12] |

References

- 1. KoreaMed Synapse [synapse.koreamed.org]

- 2. alpco.com [alpco.com]

- 3. novamedline.com [novamedline.com]

- 4. Contribution of CYP1A2 in the hepatic metabolism of melatonin: studies with isolated microsomal preparations and liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of CYP1A2 activity: Relationship between the endogenous urinary 6‐hydroxymelatonin to melatonin ratio and paraxanthine to caffeine ratio in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. [PDF] METABOLISM OF MELATONIN BY HUMAN CYTOCHROMES P450 | Semantic Scholar [semanticscholar.org]

- 8. ROS-dependent catalytic mechanism of melatonin metabolism and its application in the measurement of reactive oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The isolation, purification, and characterisation of the principal urinary metabolites of melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gas chromatographic-mass spectrometric assay for 6-hydroxymelatonin sulfate and 6-hydroxymelatonin glucuronide in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ibl-international.com [ibl-international.com]

- 13. Long-Term stability of 6-hydroxymelatonin sulfate in 24-h urine samples stored at -20 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. buhlmannlabs.com [buhlmannlabs.com]

- 15. Development and Validation of an LC-MS/MS-Based Method for Quantifying Urinary Endogenous 6-Hydroxymelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Development and Validation of an LC–MS/MS-Based Method for Quantifying Urinary Endogenous 6-Hydroxymelatonin [jstage.jst.go.jp]

- 18. Simultaneous determination of melatonin and 6-hydroxymelatonin in human overnight urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. scispace.com [scispace.com]

- 21. Reference intervals for 6-sulfatoxymelatonin in urine: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Normative data on the daily profile of urinary 6-sulfatoxymelatonin in healthy subjects between the ages of 20 and 84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Urinary 6-sulfatoxymelatonin levels and their correlations with lifestyle factors and steroid hormone levels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Crossroads of Melatonin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of melatonin (B1676174), a molecule central to circadian biology and with pleiotropic physiological effects. A thorough understanding of its metabolic pathways is critical for researchers in chronobiology, pharmacology, and drug development. This document details the key enzymes, their kinetics, the resulting metabolites, and the experimental protocols to study these processes, presented with clarity and precision for the scientific community.

Introduction to Melatonin Metabolism

Melatonin (N-acetyl-5-methoxytryptamine) is primarily synthesized in the pineal gland and plays a pivotal role in regulating the sleep-wake cycle. Its metabolism is a rapid and efficient process, mainly occurring in the liver, ensuring a short biological half-life. The enzymatic conversion of melatonin gives rise to a variety of metabolites, some of which possess biological activities of their own. The primary metabolic routes are hydroxylation and O-demethylation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[1]

Key Enzymatic Pathways of Melatonin Conversion

The metabolic fate of melatonin is determined by a series of enzymatic reactions. The main pathways include:

-

6-Hydroxylation: This is the principal metabolic pathway for melatonin in humans. The enzyme CYP1A2 is the primary catalyst for this reaction, with CYP1A1 and CYP1B1 also contributing.[1][2] This reaction produces 6-hydroxymelatonin, which is then conjugated with sulfate (B86663) to form 6-sulfatoxymelatonin, the major urinary metabolite.[3]

-

O-Demethylation: A minor pathway, this reaction is catalyzed mainly by CYP2C19 and to a lesser extent by CYP1A2.[2] This process leads to the formation of N-acetylserotonin.

-

Indole (B1671886) Ring Opening: In some tissues, the indole ring of melatonin can be cleaved by indoleamine 2,3-dioxygenase (IDO), leading to the formation of N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK).[4] AFMK can be further deformylated to N1-acetyl-5-methoxykynuramine (AMK).[4]

Visualization of Melatonin's Metabolic Journey

The following diagram illustrates the primary enzymatic pathways involved in the conversion of melatonin.

Quantitative Analysis of Melatonin Metabolism

The efficiency and substrate affinity of the key enzymes in melatonin metabolism have been characterized. This quantitative data is crucial for predicting metabolic rates and potential drug interactions.

| Enzyme | Metabolite | Km (µM) | Vmax (pmol/min/pmol P450) | Species | Reference |

| CYP1A1 | 6-Hydroxymelatonin | 19.2 ± 2.01 | 6.46 ± 0.22 | Human | [2] |

| CYP1A2 | 6-Hydroxymelatonin | 25.9 ± 2.47 | 10.6 ± 0.32 | Human | [2] |

| CYP1B1 | 6-Hydroxymelatonin | 30.9 ± 3.76 | 5.31 ± 0.21 | Human | [2] |

| CYP1A2 (high affinity) | 6-Hydroxymelatonin | 16 | 0.15 (nmol/min/mg protein) | Rat | [5] |

| CYP1A2 (low affinity) | 6-Hydroxymelatonin | 250 | 0.55 (nmol/min/mg protein) | Rat | [5] |

| CYP2C19 | N-Acetylserotonin | - | - | Human | [2] |

Experimental Protocols for Studying Melatonin Metabolism

A variety of experimental techniques are employed to investigate the enzymatic conversion of melatonin. Detailed methodologies for key assays are provided below.

Quantification of Melatonin and its Metabolites by HPLC-MS/MS

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of melatonin and its metabolites in biological samples.

Sample Preparation (Plasma):

-

To 200 µL of plasma, add 50 µL of 0.5 M EDTA and briefly vortex.

-

Add 750 µL of acetonitrile, vortex for 30 seconds, and incubate on ice for 20 minutes to precipitate proteins.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer 800 µL of the supernatant to a new tube and dry using a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of methanol (B129727) and sonicate for 5 minutes.

-

Transfer the reconstituted sample to an autosampler vial for analysis.[6]

LC-MS/MS Parameters:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

-

Ionization Mode: Positive electrospray ionization (ESI).

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte.[7]

Radiometric Assay for AANAT and ASMT Activity

Radiometric assays are highly sensitive methods to measure the activity of the key melatonin synthesis enzymes, Arylalkylamine N-acetyltransferase (AANAT) and N-acetylserotonin O-methyltransferase (ASMT).

AANAT Activity Assay:

-

Homogenize tissue (e.g., pineal gland) in 25 µL of 0.1 M sodium phosphate (B84403) buffer (pH 6.8).

-

To the homogenate, add 25 µL of 40 mM tryptamine (B22526) and 25 µL of a solution containing [³H]-acetyl coenzyme A.

-

Incubate the reaction mixture at 37°C for 20 minutes.

-

Stop the reaction and extract the product, [³H]-N-acetyltryptamine, with chloroform (B151607).

-

Quantify the radioactivity in the chloroform phase using a scintillation counter.[8]

ASMT Activity Assay:

-

Homogenize tissue in 70 µL of 0.05 M phosphate buffer (pH 7.9) and centrifuge.

-

To the supernatant, add N-acetylserotonin and [³H]-S-adenosylmethionine.

-

Incubate the mixture at 37°C.

-

Extract the product, [³H]-melatonin, with an organic solvent.

-

Measure the radioactivity of the extracted product.[8]

Signaling Pathways Influenced by Melatonin and its Metabolites

Melatonin and its metabolites exert their biological effects through various signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) cascade is a key pathway activated by melatonin.

Experimental Workflow for Investigating Drug Interactions

Understanding the potential for drug-drug interactions with melatonin metabolism is a critical aspect of drug development. The following workflow outlines a typical experimental approach.

Conclusion

The enzymatic conversion of melatonin is a dynamic and multifaceted process with significant physiological implications. A detailed understanding of the enzymes, pathways, and kinetics involved is paramount for advancing research in areas ranging from sleep disorders to cancer therapy. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the intricate world of melatonin metabolism.

References

- 1. Melatonin Activation by Cytochrome P450 Isozymes: How Does CYP1A2 Compare to CYP1A1? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of melatonin by human cytochromes p450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Characterization of signaling pathways coupled to melatonin receptors in gastrointestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of melatonin by cytochrome P-450s in rat liver mitochondria and microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. Determination of Melatonin Concentration in Human Plasma by HPLC-MS/MS [journal11.magtechjournal.com]

- 8. researchgate.net [researchgate.net]

Pharmacokinetic Profile of Exogenous 6-Hydroxymelatonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Hydroxymelatonin (B16111) (6-OHM) is the principal active metabolite of melatonin (B1676174), a neurohormone primarily known for its role in regulating circadian rhythms. While the pharmacokinetic profile of melatonin has been extensively studied, data specifically detailing the absorption, distribution, metabolism, and excretion (ADME) of exogenously administered 6-hydroxymelatonin are sparse. This technical guide synthesizes the available information on the pharmacokinetic properties of 6-hydroxymelatonin, drawing largely from studies where it is characterized as a primary metabolite of melatonin. This document provides a comprehensive overview of its metabolic pathway, known pharmacokinetic parameters, analytical methodologies for its quantification, and its interaction with signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug development.

Introduction

6-Hydroxymelatonin is an endogenous compound produced primarily in the liver through the cytochrome P450-mediated hydroxylation of melatonin. It has garnered scientific interest due to its own biological activities, including potent antioxidant and neuroprotective effects, which in some cases are reported to be even greater than those of its parent compound, melatonin[1][2]. Furthermore, 6-hydroxymelatonin acts as a full agonist at melatonin receptors MT1 and MT2, suggesting it may share or contribute to the physiological effects of melatonin[1]. Understanding the pharmacokinetic profile of exogenous 6-hydroxymelatonin is crucial for evaluating its potential as a therapeutic agent.

Absorption

There is a notable lack of direct studies on the absorption of exogenously administered 6-hydroxymelatonin. The information available is inferred from its role as a metabolite following melatonin administration.

Distribution

Following its formation from melatonin, 6-hydroxymelatonin is found in various tissues and biofluids.

-

Tissue Location: 6-Hydroxymelatonin has been identified in human liver and kidney tissues[3]. In animal studies, the highest levels of its conjugated form, 6-hydroxymelatonin sulfate (B86663), were found in the cerebral cortex, followed by the serum, heart, kidney, and liver[4].

-

Cellular Location: Within the cell, 6-hydroxymelatonin is primarily located in the cytoplasm[3].

Metabolism

The metabolism of 6-hydroxymelatonin is characterized by its rapid conversion to a more water-soluble conjugate, facilitating its excretion.

-

Primary Metabolic Pathway: Melatonin is metabolized in the liver to 6-hydroxymelatonin, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP1A1 and CYP1B1[5].

-

Conjugation: Following its formation, 6-hydroxymelatonin is rapidly conjugated, mainly with sulfate to form 6-sulfatoxymelatonin (B1220468) (aMT6s), and to a lesser extent with glucuronic acid[6][7]. This conjugation step is crucial for its subsequent elimination.

Excretion

-

Primary Route: The conjugated metabolites of 6-hydroxymelatonin are primarily excreted in the urine[5][6].

-

Urinary Profile: Normal subjects excrete the majority of urinary 6-hydroxymelatonin at night, mirroring the nocturnal secretion pattern of melatonin[6]. The measurement of urinary 6-sulfatoxymelatonin is a well-established biomarker for assessing the total nocturnal production of melatonin.

Pharmacokinetic Parameters

Quantitative pharmacokinetic data for exogenously administered 6-hydroxymelatonin are limited. The following table summarizes the key parameters derived from a study in rats where 6-hydroxymelatonin was measured after melatonin administration.

Table 1: Pharmacokinetic Parameters of 6-Hydroxymelatonin in Rats (as a metabolite of melatonin)

| Parameter | Value | Species | Administration Route of Melatonin | Reference |

| Elimination Half-life (t½) | 19 minutes | Rat | Intraperitoneal | [8] |

Experimental Protocols

Quantification of 6-Hydroxymelatonin in Plasma by HPLC

This section details a high-performance liquid chromatographic (HPLC) method for the simultaneous measurement of 6-hydroxymelatonin and melatonin in rat plasma, as described in a key study.

-

Sample Preparation:

-

To 500 µL of plasma, add an internal standard.

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).

-

Evaporate the organic phase to dryness under a vacuum.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Conditions:

-

Column: Reverse-phase C18 column.

-

Mobile Phase: A suitable mixture of aqueous buffer and organic solvent (e.g., phosphate (B84403) buffer and acetonitrile) is used in an isocratic or gradient elution.

-

Detection: Fluorescence or UV detection at an appropriate wavelength.

-

-

Validation Parameters: The method should be validated for linearity, accuracy, precision (intra- and inter-day), recovery, and limit of detection.

Quantification of 6-Hydroxymelatonin in Plasma by LC-MS/MS

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method offers high sensitivity and specificity for the quantification of 6-hydroxymelatonin.

-

Sample Preparation:

-

Plasma samples may require enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to measure total (free and conjugated) 6-hydroxymelatonin[9].

-

Perform a solid-phase extraction (SPE) or liquid-liquid extraction for sample clean-up and concentration.

-

Evaporate and reconstitute the sample in the mobile phase.

-

-

LC-MS/MS Conditions:

-

Chromatography: Utilize a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for 6-hydroxymelatonin and its deuterated internal standard.

-

-

Method Validation: Validate according to regulatory guidelines for bioanalytical method validation, including assessments of selectivity, matrix effect, and stability. In one study, the mean extraction recovery for 6-hydroxymelatonin was 42%, and the limit of detection was approximately 2 ng/mL[9].

Signaling Pathways

6-Hydroxymelatonin's biological effects are mediated through its interaction with specific signaling pathways.

-

Receptor Binding: 6-Hydroxymelatonin is a full agonist of the MT1 and MT2 melatonin receptors, similar to melatonin itself[1]. These are G-protein coupled receptors (GPCRs).

-

Downstream Signaling: Activation of MT1 and MT2 receptors by an agonist like 6-hydroxymelatonin can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can influence various downstream cellular processes, including gene expression and protein phosphorylation cascades.

Visualizations

Metabolic Pathway of Melatonin to 6-Hydroxymelatonin

Caption: Metabolic conversion of melatonin to 6-hydroxymelatonin and its subsequent excretion.

Experimental Workflow for Pharmacokinetic Analysis

Caption: A generalized workflow for a pharmacokinetic study of exogenous 6-hydroxymelatonin.

Conclusion

6-Hydroxymelatonin is a biologically active metabolite of melatonin with significant therapeutic potential, particularly due to its potent antioxidant properties and its activity at melatonin receptors. However, a comprehensive understanding of its pharmacokinetic profile following exogenous administration is currently lacking. The available data, primarily derived from its role as a metabolite, suggest rapid elimination. Further research involving direct administration of 6-hydroxymelatonin is imperative to fully characterize its ADME properties and to pave the way for its potential clinical development. The analytical methods and understanding of its metabolic pathway detailed in this guide provide a solid foundation for such future investigations.

References

- 1. 6-Hydroxymelatonin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Human Metabolome Database: Showing metabocard for 6-Hydroxymelatonin (HMDB0004081) [hmdb.ca]

- 4. Age-related changes in serum melatonin in mice: higher levels of combined melatonin and 6-hydroxymelatonin sulfate in the cerebral cortex than serum, heart, liver and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Melatonin - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. A novel enzyme-dependent melatonin metabolite in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plasma 6-hydroxymelatonin, 6-sulfatoxymelatonin and melatonin kinetics after melatonin administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of exogenous melatonin and its 6-hydroxy metabolite in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

biological significance of 6-sulfatoxymelatonin excretion

An In-Depth Technical Guide to the Biological Significance of 6-Sulfatoxymelatonin (B1220468) Excretion

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

6-Sulfatoxymelatonin (aMT6s) is the primary urinary metabolite of melatonin (B1676174), the neurohormone responsible for regulating circadian rhythms. Due to the short half-life of melatonin, direct measurement is often impractical for assessing its overall production. Urinary aMT6s, however, provides a stable, non-invasive, and reliable surrogate biomarker that reflects the cumulative circulating melatonin levels over a period.[1][2] Its concentration is highly correlated with melatonin levels in both blood and saliva.[3][4][5] The quantification of aMT6s excretion is a critical tool in clinical and epidemiological research, offering insights into pineal gland function and the integrity of the circadian system.[6][7] This guide details the biochemistry of aMT6s, its clinical significance in various pathologies, standardized methods for its quantification, and the interpretation of its levels.

Biochemistry and Metabolism of Melatonin to aMT6s

Melatonin (N-acetyl-5-methoxytryptamine) is synthesized from tryptophan, primarily in the pineal gland, in a distinctly circadian fashion, with levels peaking during the night.[8] Upon release into the circulation, approximately 90% of melatonin is metabolized in the liver.[8][9] The process involves two main steps:

-

Hydroxylation: The cytochrome P450 enzyme system (primarily CYP1A2) hydroxylates melatonin at the 6-position to form 6-hydroxymelatonin.

-

Sulfation: This intermediate is then rapidly conjugated with sulfate (B86663) by a sulfotransferase enzyme to form the water-soluble compound, 6-sulfatoxymelatonin (aMT6s), which is then excreted by the kidneys into the urine.[10]

This metabolic pathway ensures that urinary aMT6s levels accurately represent the nocturnal peak and overall production of melatonin.[3][8]

Clinical Significance and Applications

The measurement of aMT6s is a robust marker for circadian phase and total melatonin output, with significant implications in several fields of medicine.[6][11]

Circadian Rhythm Disorders

Urinary aMT6s is used to diagnose and manage circadian rhythm sleep disorders like Delayed Sleep Phase Syndrome (DSPS) and Advanced Sleep Phase Syndrome (ASPS).[6] The timing of the nocturnal onset or acrophase (peak) of aMT6s excretion serves as a reliable marker of an individual's internal biological clock.[6][11]

Oncology

The link between melatonin and cancer, particularly hormone-dependent cancers, is an area of intense research. Melatonin possesses oncostatic properties, and disruption of its rhythm (e.g., through night shift work) is associated with increased cancer risk.[3][4]

-

Breast Cancer: Multiple prospective studies have investigated the association between urinary aMT6s levels and breast cancer risk, with some conflicting results. Several studies report a significant inverse association, where higher nocturnal aMT6s levels are linked to a lower risk of breast cancer in both premenopausal and postmenopausal women.[3][8] However, other studies have found no significant association or even a positive association, suggesting the relationship may be complex and potentially influenced by factors like menopausal status, smoking, and the lag time between urine collection and diagnosis.[4][12]

-

Prostate Cancer: Research into the link between aMT6s levels and prostate cancer has yielded null results, showing no significant association between urinary melatonin levels and the risk of overall, advanced, or aggressive prostate cancer.[13]

Sleep and Neurological Disorders

-

Insomnia: Low nocturnal melatonin production is associated with insomnia, particularly in patients aged 55 and older.[14][15] Studies have shown that insomnia patients excrete significantly lower levels of aMT6s compared to age-matched healthy volunteers.[14] Furthermore, patients with lower baseline aMT6s levels may be more likely to respond positively to melatonin replacement therapy.[14] However, other studies have not found significant differences in aMT6s excretion between insomniacs and good sleepers, suggesting the relationship is not simple.[16][17]

-

Neurodegenerative Diseases: Melatonin levels are often decreased in patients with neurodegenerative diseases.[18] In Alzheimer's disease (AD), patients show significantly reduced total 24-hour aMT6s excretion and a blunted day-night rhythm compared to healthy young adults.[19] This suggests that decreased melatonin production is a feature of AD, although a direct correlation with the severity of cognitive impairment has not been established.[19]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on aMT6s excretion.

Table 1: aMT6s Excretion in Insomnia Patients vs. Healthy Controls

| Study Population | aMT6s Excretion (mean ± SD) | p-value | Reference |

|---|---|---|---|

| Insomnia Patients (≥55 years) | 9.0 ± 8.3 µ g/night | <0.05 | [14] |

| Age-Matched Volunteers | 18.1 ± 12.7 µ g/night | [14] | |

| Younger Volunteers | 24.2 ± 11.9 µ g/night | [14] | |

| Insomniacs (55-80 years) | 30.6 (3.3) nmoles/12h night | NS | [16] |

| Good Sleeping Controls (55-80 years) | 30.9 (2.9) nmoles/12h night | [16] |

(NS = Not Significant)

Table 2: Association Between Urinary aMT6s Levels and Breast Cancer Risk

| Study Population | Comparison | Odds Ratio (OR) / Hazard Ratio (HR) | 95% Confidence Interval (CI) | P-trend | Reference |

|---|---|---|---|---|---|

| Postmenopausal Women | Highest vs. Lowest Quartile | 0.62 | 0.41 - 0.95 | 0.004 | [8] |

| Postmenopausal Women | Highest vs. Lowest Quartile | 0.56 | 0.33 - 0.97 | 0.02 | [3] |

| Premenopausal Women | Highest vs. Lowest Quartile | 1.43 | 0.83 - 2.45 | 0.03 | [4] |

| Premenopausal (dx >8 yrs post-collection) | Highest vs. Lowest Quartile | 0.17 | 0.04 - 0.71 | 0.01 |[4] |

Table 3: aMT6s Excretion in Alzheimer's Disease (AD) Patients vs. Controls

| Study Population | Total 24h aMT6s Excretion (mean ± SD) | Reference |

|---|---|---|

| Untreated AD Patients | 12.7 ± 4.4 µ g/24h | [19] |

| Treated AD Patients | 12.4 ± 4.4 µ g/24h | [19] |

| Elderly Controls | 19.9 ± 5.2 µ g/24h | [19] |

| Young Controls | 32.8 ± 3.1 µ g/24h |[19] |

Factors Influencing aMT6s Excretion

Several factors can influence an individual's aMT6s levels, which must be considered during data interpretation.

-

Age: aMT6s excretion is highest in early childhood, declines through adolescence, and then continues a gradual decline with age.[20][21][22] This age-related decrease is a significant factor in the lower melatonin levels observed in older adults.[21][22]

-

Body Mass Index (BMI): BMI is significantly and inversely associated with aMT6s levels.[23]

-

Lifestyle: Heavy smoking is associated with significantly lower aMT6s levels.[23] Exposure to light at night, a hallmark of night shift work, suppresses melatonin production and lowers aMT6s excretion.[23]

-

Renal Function: As aMT6s is cleared by the kidneys, impaired renal function can affect its excretion rate. Renal transplant recipients have been found to have significantly lower urinary aMT6s excretion compared to healthy controls.[24]

Experimental Protocols for aMT6s Quantification

The two primary methods for quantifying urinary aMT6s are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

ELISA Protocol (Competitive Immunoassay)

ELISA is a widely used, high-throughput method for aMT6s quantification. Commercial kits are readily available.[1][10][25]

Principle: This is a competitive immunoassay. aMT6s in the urine sample competes with a known amount of enzyme-labeled or biotinylated aMT6s for binding sites on a limited amount of specific anti-aMT6s antibody.[2][26] The amount of bound enzyme is inversely proportional to the concentration of aMT6s in the sample.

Detailed Methodology (Example based on BÜHLMANN EK-M6S kit): [2][27]

-

Sample Preparation: Dilute urine samples 1:200 with the provided Incubation Buffer (e.g., 5 µl urine + 1 ml buffer).

-

Plate Preparation: Prepare a microtiter plate pre-coated with a polyclonal antibody specific for rabbit immunoglobulin.

-

Competitive Binding Incubation:

-

Pipette 50 µl of Calibrators, Controls, and diluted urine samples into appropriate wells in duplicate.

-

Add 50 µl of M6S-Biotin Conjugate to all wells.

-

Add 50 µl of rabbit anti-aMT6s Antiserum to all wells (except blanks).

-

Cover the plate and incubate for 3 hours at 2-8°C.

-

-

Washing: Aspirate the contents of the wells and wash four times with at least 300 µl of Wash Buffer per well.

-

Enzyme Label Incubation:

-

Add 100 µl of Enzyme Label (Streptavidin-HRP conjugate) to all wells.

-

Cover and incubate for 30 minutes at 2-8°C.

-

-

Second Washing: Repeat the washing step as in step 4.

-

Substrate Reaction:

-

Add 100 µl of TMB Substrate Solution to each well.

-

Incubate for 15 minutes at room temperature (18-28°C) on a plate shaker, protected from light.

-

-

Stopping the Reaction: Add 100 µl of Stop Solution to all wells.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader, with a reference wavelength of 600-620 nm if available.

-

Calculation: Construct a standard curve by plotting the absorbance of the calibrators against their known concentrations. Use this curve to determine the aMT6s concentration in the samples. Adjust for the initial 1:200 dilution.

LC-MS/MS Protocol

LC-MS/MS offers higher specificity and sensitivity compared to immunoassays, avoiding issues of cross-reactivity.[28][29]

Principle: Urine samples are first processed using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate aMT6s. The extract is then injected into a high-performance liquid chromatography (HPLC) system, which separates aMT6s from other urinary components. The separated analyte then enters a tandem mass spectrometer, which uses Multiple Reaction Monitoring (MRM) for highly specific and sensitive quantification based on the mass-to-charge ratio of the parent ion and a specific fragment ion.[30]

Detailed Methodology (Example): [30][31]

-

Sample Preparation:

-

Pipette a 100 µL aliquot of urine into a 96-deepwell plate.

-

Add 50 µL of an internal standard solution (e.g., deuterated aMT6s-d4) to correct for extraction and instrument variability.

-

Add 850 µL of a buffer solution (e.g., PBS).

-

-

Online Solid Phase Extraction (SPE):

-

Inject 50 µL of the prepared sample into an online SPE-LC-MS/MS system.

-

The sample is loaded onto an SPE cartridge (e.g., a C18 column) where aMT6s is retained while salts and polar impurities are washed away.

-

-